benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate
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Overview
Description
benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate is a complex organic compound that features a pyrimidine ring, a hydroxyethyl group, and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with ammonia to form benzyl carbamate . This intermediate can then be reacted with 2-(2-hydroxyethyl)aminoethylamine under controlled conditions to form the desired compound. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups in the pyrimidine ring can produce diols.
Scientific Research Applications
benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The hydroxyethyl group allows for hydrogen bonding with active sites of enzymes, while the pyrimidine ring can interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler compound with similar functional groups but lacking the pyrimidine ring.
2-(2-Hydroxyethyl)aminoethylamine: Shares the hydroxyethyl and aminoethyl groups but lacks the benzyl carbamate moiety.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
benzyl (1-{2-[(2-hydroxyethyl)amino]ethyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonylcarbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C17H20N4O6 |
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Molecular Weight |
376.4g/mol |
IUPAC Name |
benzyl N-[1-[2-(2-hydroxyethylamino)ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate |
InChI |
InChI=1S/C17H20N4O6/c22-9-7-18-6-8-21-10-13(14(23)19-16(21)25)15(24)20-17(26)27-11-12-4-2-1-3-5-12/h1-5,10,18,22H,6-9,11H2,(H,19,23,25)(H,20,24,26) |
InChI Key |
UFVKJRZLPWTALB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CN(C(=O)NC2=O)CCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CN(C(=O)NC2=O)CCNCCO |
Origin of Product |
United States |
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